molecular formula C18H32O B8618112 6,10,14-Trimethyl-5,9,13-pentadecatrien-1-ol CAS No. 129121-66-0

6,10,14-Trimethyl-5,9,13-pentadecatrien-1-ol

Cat. No. B8618112
M. Wt: 264.4 g/mol
InChI Key: CMOKAOLTCLWPKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,10,14-Trimethyl-5,9,13-pentadecatrien-1-ol is a useful research compound. Its molecular formula is C18H32O and its molecular weight is 264.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,10,14-Trimethyl-5,9,13-pentadecatrien-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,10,14-Trimethyl-5,9,13-pentadecatrien-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

129121-66-0

Product Name

6,10,14-Trimethyl-5,9,13-pentadecatrien-1-ol

Molecular Formula

C18H32O

Molecular Weight

264.4 g/mol

IUPAC Name

6,10,14-trimethylpentadeca-5,9,13-trien-1-ol

InChI

InChI=1S/C18H32O/c1-16(2)10-8-12-18(4)14-9-13-17(3)11-6-5-7-15-19/h10-11,14,19H,5-9,12-13,15H2,1-4H3

InChI Key

CMOKAOLTCLWPKW-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCCC(=CCCCCO)C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 37.5 mL (20.3 mmol, 5.1 eq.) of a 0.54M solution of Grignard reagent (Part (2)) in tetrahydrofuran and 9 mL of hexamethylphosphoramide at room temperature under argon was treated over 10 minutes with a solution of 955.5 mg (3.97 mmol) of farnesyl chloride (Part (1)) in 5 mL of tetrahydrofuran. After one hour, the reaction mixture was diluted with a mixture of 1:1 diethyl ether:hexane and quenched with 1M HCl. The organic phase was washed with three 25 mL portions of saturated NaHCO3, three 25 mL portions of H2O, and 25 mL of brine, dried over MgSO4 and evaporated to obtain 995.0 mg of crude product. Purification required two chromatographies. The first was run on 70 g of silica gel, eluting with 1:99 ethyl acetate:CH2Cl2 to provide 484.3 mg of impure material and 307.7 mg of pure title compound. The second chromatography, of the impure fractions, on 50 g of silica gel eluted with 0.75:99.25 ethyl acetate:CH2Cl2 gave 117.2 mg of slightly impure material and 302.8 mg of pure title compound. Combination of pure material from both columns gave a yield of 610.5 mg (58%) of pure desired title isomer.
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